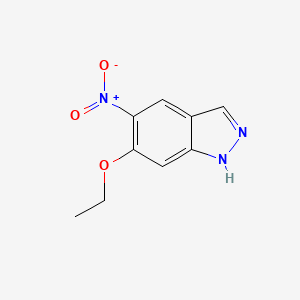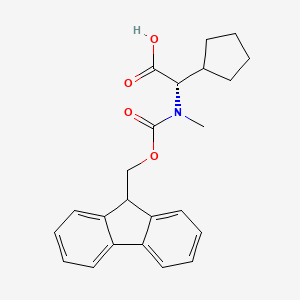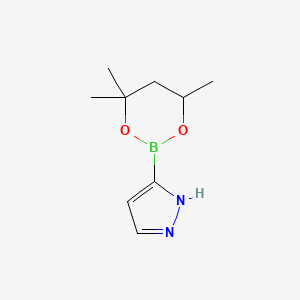
6-Ethoxy-5-nitro-1H-indazole, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-5-nitro-1H-indazole is a chemical compound with the molecular formula C9H9N3O3 . It is a pale-yellow to yellow-brown solid . The compound is related to 5-nitro-1H-indazole, which has spectra including 18 NMR, 4 FTIR, 1 Raman, 2 UV-Vis, and 2 MS (GC) .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which are related to 6-Ethoxy-5-nitro-1H-indazole, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-Ethoxy-5-nitro-1H-indazole consists of a nitrogenous heterocyclic compound, indazole, substituted with an ethoxy group at the 6th position and a nitro group at the 5th position . The molecular weight is 207.19 .Chemical Reactions Analysis
The synthesis of 1H- and 2H-indazoles involves various chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical and Chemical Properties Analysis
6-Ethoxy-5-nitro-1H-indazole is a pale-yellow to yellow-brown solid . It has a molecular weight of 207.19 and a molecular formula of C9H9N3O3 .Applications De Recherche Scientifique
Indazole Derivatives and Their Applications
Indazoles are known for their wide variety of biological activities, which has led to significant interest in developing novel indazole-based therapeutic agents. Research has highlighted indazole compounds' potential in anticancer and anti-inflammatory applications, as well as their roles in disorders involving protein kinases and neurodegeneration. The diversity of biological activities associated with indazole derivatives showcases their importance in pharmacological research and the development of therapeutic agents (Denya et al., 2018).
Nitazoxanide: A Case Study in Drug Repurposing
Nitazoxanide, a compound with a nitrothiazole moiety, demonstrates the broad therapeutic potential of nitro-containing heterocycles. Originally developed for antiparasitic use, nitazoxanide has shown efficacy against a range of bacterial and viral infections. This example of drug repurposing underscores the value of exploring the full range of applications for compounds like 6-Ethoxy-5-nitro-1H-indazole, highlighting the importance of chemical modification and repurposing in pharmaceutical research (Bharti et al., 2021).
Transition-Metal-Catalyzed Synthesis
The development of synthetic methodologies for indazoles, including 6-Ethoxy-5-nitro-1H-indazole, is crucial for their application in medicinal chemistry. Transition-metal-catalyzed C–H activation/annulation sequences have been identified as powerful tools for constructing functionalized indazole derivatives. This synthetic approach enhances the structural complexity and functional flexibility of indazoles, facilitating their integration into drug discovery programs (Shiri et al., 2022).
Mécanisme D'action
Target of Action
The primary targets of 6-ethoxy-5-nitro-1H-indazole are Nitric Oxide Synthases (NOS), specifically inducible NOS (iNOS) and endothelial NOS (eNOS) . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Propriétés
IUPAC Name |
6-ethoxy-5-nitro-1H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9-4-7-6(5-10-11-7)3-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSOYWBGCLBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)








